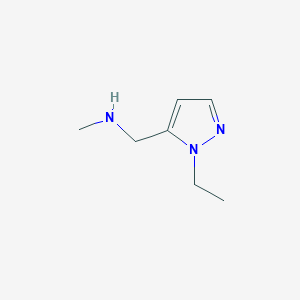

1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-ethylpyrazol-3-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-10-7(6-8-2)4-5-9-10/h4-5,8H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBXAQNEXLMXRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601268465 |

Source

|

| Record name | 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002651-67-3 |

Source

|

| Record name | 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002651-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of the pyrazole derivative, 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (CAS No: 1002651-67-3). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known data with inferred properties based on the well-established chemistry of the pyrazole scaffold and related N-alkylmethanamine analogs. The document covers chemical and physical properties, a generalized synthesis protocol, and an exploration of the potential biological activities of this class of compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving pyrazole-based molecular architectures.

Chemical and Physical Properties

This compound is a small molecule featuring a 1-ethyl-substituted pyrazole ring linked to an N-methylmethanamine side chain. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold known for its diverse biological activities. The N-methylmethanamine moiety introduces a secondary amine, influencing the compound's basicity and potential for hydrogen bonding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃ | PubChem[1] |

| Molecular Weight | 139.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1002651-67-3 | PubChem[1] |

| Topological Polar Surface Area | 29.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Characterization

General Experimental Protocol: Reductive Amination

This protocol is a representative example for the synthesis of N-alkyl-pyrazolylmethanamines and should be adapted and optimized for the specific synthesis of the title compound.

Materials:

-

1-ethyl-1H-pyrazole-5-carbaldehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Imine Formation: Dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in the chosen anhydrous solvent (DCM or DCE). To this solution, add methylamine (1.1-1.5 eq). The reaction mixture is stirred at room temperature for 1-4 hours to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once imine formation is complete or has reached equilibrium, add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the reaction mixture. The reaction is typically stirred at room temperature for an additional 12-24 hours.

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is then extracted with the organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the presence of the ethyl group, the pyrazole ring protons, the methylene bridge, and the N-methyl group, as well as their respective chemical environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aliphatic and aromatic), and C=N and C=C stretching of the pyrazole ring.

References

An In-depth Technical Guide to 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine: Synthesis, Properties, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine. While dedicated research on this specific molecule is limited, this document extrapolates its core characteristics, potential synthesis routes, and hypothetical biological significance based on the well-established chemistry and pharmacology of the pyrazole scaffold. This guide is intended to serve as a foundational resource for researchers interested in the exploration of novel pyrazole derivatives in the context of drug discovery and development.

Chemical Structure and Properties

This compound is a small molecule featuring a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The pyrazole nucleus is a common motif in medicinal chemistry, known for its diverse biological activities.[1] The structure is characterized by an ethyl group at the 1-position of the pyrazole ring and an N-methylmethanamine substituent at the 5-position.

Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C7H13N3 | PubChem[2] |

| Molecular Weight | 139.20 g/mol | PubChem[2] |

| CAS Number | 1002651-67-3 | PubChem |

| Canonical SMILES | CCN1C=C(C=N1)CNC | PubChem[2] |

| InChI | InChI=1S/C7H13N3/c1-3-10-7(6-8-2)4-5-9-10/h4-5,8H,3,6H2,1-2H3 | PubChem |

| InChIKey | IPBXAQNEXLMXRW-UHFFFAOYSA-N | PubChem |

Physicochemical Properties (Predicted)

| Property | Value | Source |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 29.9 Ų | PubChem[2] |

Synthesis and Experimental Protocols

While a specific, published synthesis protocol for this compound has not been identified in the literature, a plausible and efficient route can be designed based on established methods for the synthesis of analogous pyrazole derivatives. Reductive amination of a suitable pyrazole-4-carbaldehyde is a widely used and effective strategy for the preparation of such amines.[3]

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis involves a two-step process starting from a commercially available or readily synthesized 1-ethyl-1H-pyrazole, followed by formylation and subsequent reductive amination.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 1-ethyl-1H-pyrazole-5-carbaldehyde (Vilsmeier-Haack Reaction)

-

To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-ethyl-1H-pyrazole (1 equivalent) in anhydrous DCM dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

-

Quench the reaction by carefully pouring it onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-ethyl-1H-pyrazole-5-carbaldehyde.

Step 2: Synthesis of this compound (Reductive Amination)

-

Dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde (1 equivalent) in anhydrous 1,2-dichloroethane (DCE).

-

Add a solution of methylamine (1.2 equivalents, e.g., as a solution in THF or as methylamine hydrochloride with a non-nucleophilic base like triethylamine) to the reaction mixture.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents) portion-wise to the stirring solution.

-

Continue to stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data available for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1]

Hypothetical Drug Discovery Workflow

The exploration of this compound as a potential therapeutic agent would follow a standard drug discovery workflow.

Caption: A hypothetical drug discovery workflow for a novel pyrazole derivative.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a corrosive and irritant substance.[2]

Hazard Identification

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[2] |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation.[2] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a pyrazole derivative with potential for further investigation in medicinal chemistry. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for exploring its biological activity. The rich history of the pyrazole scaffold in drug discovery suggests that this and related compounds could serve as valuable starting points for the development of novel therapeutic agents. Further research is warranted to elucidate the specific biological targets and pharmacological profile of this molecule.

References

An In-depth Technical Guide to 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity "1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine," a substituted pyrazole derivative of interest in medicinal and chemical research. This document collates available data on its chemical identity, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential, yet unconfirmed, biological activities based on the known pharmacology of the pyrazole scaffold. Due to the limited availability of specific experimental data for this compound, this guide leverages information from closely related analogues and established principles of pyrazole chemistry to provide a foundational resource for researchers.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic amine with a pyrazole core, a structure known for its diverse pharmacological activities.[1] The IUPAC name for this compound is this compound. A computed IUPAC name is 1-(2-ethylpyrazol-3-yl)-N-methylmethanamine.[2]

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine, [(1-ethyl-1H-pyrazol-5-yl)methyl]methylamine | PubChem |

| CAS Number | 1002651-67-3 | PubChem[2] |

| Molecular Formula | C₇H₁₃N₃ | PubChem[2] |

| Molecular Weight | 139.20 g/mol | PubChem[2] |

| XLogP3 | -0.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Table 2: Predicted Spectroscopic Data Ranges for N-Substituted Pyrazoles

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| ¹H NMR | Pyrazole ring protons: δ 6.0-7.5 ppm; N-ethyl protons: δ 1.3-1.5 (t), 4.0-4.3 (q) ppm; CH₂ protons: δ 3.5-4.0 ppm; N-methyl protons: δ 2.2-2.5 ppm | [3][4] |

| ¹³C NMR | Pyrazole ring carbons: δ 100-150 ppm | [3][4] |

| FT-IR | C-H stretching: 2850-3000 cm⁻¹; C=N stretching (pyrazole ring): ~1550 cm⁻¹; C-N stretching: 1000-1250 cm⁻¹ | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound via formylation and reductive amination.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Ethyl-1H-pyrazole-5-carbaldehyde

-

Reaction Setup: To a stirred solution of phosphoryl chloride (POCl₃, 1.2 equivalents) in anhydrous dimethylformamide (DMF) cooled to 0°C, add 1-ethyl-1H-pyrazole (1 equivalent) dropwise, maintaining the temperature below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-ethyl-1H-pyrazole-5-carbaldehyde.

Step 2: Synthesis of this compound

-

Imine Formation: Dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a solution of methylamine (1.5-2.0 equivalents, e.g., as a solution in ethanol or THF). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: To the reaction mixture containing the imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise at room temperature.[5]

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Potential Biological Activities and Signaling Pathways

There is no specific biological data available for this compound in the reviewed literature. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1] Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds are known to possess anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.

-

Antimicrobial and Antifungal Activities: The pyrazole nucleus is a common structural motif in compounds with demonstrated antibacterial and antifungal efficacy.

-

Anticancer Properties: Certain pyrazole derivatives have shown potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.

-

Agrochemical Applications: Pyrazole derivatives are also utilized in agriculture as herbicides and fungicides.

Given the structural features of this compound, it is plausible that this compound may exhibit one or more of these activities. However, this remains to be experimentally verified.

No specific signaling pathways involving this compound have been elucidated. A hypothetical workflow for investigating its biological activity is presented below.

Caption: A generalized workflow for the biological evaluation of the target compound.

Conclusion

This compound is a substituted pyrazole with potential for further investigation in various scientific fields, particularly in drug discovery. While specific experimental data for this compound is limited, this guide provides a foundational understanding based on its chemical structure and the known properties of the pyrazole class of compounds. The proposed synthetic route offers a practical approach for its preparation, enabling further research into its physicochemical properties and biological activities. Future studies are warranted to fully characterize this compound and explore its potential therapeutic applications.

References

- 1. Buy 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine [smolecule.com]

- 2. 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine | C7H13N3 | CID 672403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ineosopen.org [ineosopen.org]

Technical Guide: 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

CAS Number: 1002651-67-3

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the chemical compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine, focusing on its known properties. Due to a lack of specific research on this molecule, this guide also incorporates general information on the synthesis and biological activities of related pyrazole derivatives to provide a broader context for its potential applications.

Compound Identification and Physicochemical Properties

This compound is a pyrazole derivative with the CAS number 1002651-67-3.[1] Its fundamental properties, as computed by PubChem, are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C7H13N3 | PubChem[1] |

| Molecular Weight | 139.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCN1C(=CC=N1)CNC | PubChem[1] |

| InChI Key | IPBXAQNEXLMXRW-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 139.110947427 | PubChem[1] |

| Monoisotopic Mass | 139.110947427 | PubChem[1] |

| Topological Polar Surface Area | 29.9 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) classification, this compound is considered hazardous. Researchers and laboratory personnel should handle this chemical with appropriate personal protective equipment and adhere to safety protocols.

| Hazard Statement | Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Eye Irritation | H314 | Causes severe skin burns and eye damage[1] |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[1] |

This information is based on GHS classifications provided to the ECHA C&L Inventory.

Synthesis and Experimental Protocols

General Synthetic Approaches for N-Alkylated Pyrazoles:

-

N-Alkylation of a Pyrazole Precursor: A common method involves the synthesis of an N-unsubstituted pyrazole ring, followed by alkylation at one of the nitrogen atoms.[2] This approach is often preferred for industrial-scale synthesis due to the lower cost of starting materials.[2]

-

Cyclocondensation Reactions: The pyrazole ring can be formed through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For N-substituted pyrazoles, an N-mono-substituted hydrazine can be used.[2]

-

From Tosylhydrazones and Alkynes: More recent methods describe the regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.[3][4] This method offers high regioselectivity, which is a significant advantage in the synthesis of specifically substituted pyrazoles.[3][4]

A potential logical workflow for the synthesis of the target compound could involve the initial formation of a pyrazole ring followed by functionalization.

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[5][6][7] Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anti-inflammatory: Many pyrazole-containing compounds have demonstrated significant anti-inflammatory properties.[6][7]

-

Anticancer: Certain pyrazole derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms such as inducing apoptosis and inhibiting cell proliferation.[6][7]

-

Antimicrobial: The pyrazole nucleus is a component of some compounds with antibacterial and antifungal activities.[6][8]

-

Antiviral: Some pyrazole derivatives have shown promise as antiviral agents, with activity reported against viruses such as the hepatitis C virus.[8]

-

Neuroprotective: Research has also explored the neuroprotective potential of pyrazole-based compounds.[6]

Given the diverse biological activities of this class of compounds, this compound could be a candidate for screening in various drug discovery programs. However, without specific experimental data, its biological profile remains speculative.

Conclusion and Future Directions

This compound is a chemical compound for which basic physicochemical and safety data are available. However, there is a notable absence of published research on its specific synthesis, biological activity, and mechanism of action. The broader family of pyrazole derivatives has significant therapeutic potential, suggesting that this compound could be of interest for further investigation. Future research should focus on developing a specific and efficient synthetic route, followed by comprehensive screening to determine its biological activity profile. Such studies would be essential to unlock the potential of this and related molecules for therapeutic applications.

Disclaimer: This document is intended for informational purposes for a technical audience. The safety information is a summary and should be supplemented with a full Safety Data Sheet (SDS) before handling the compound. The discussions on synthesis and biological activity are based on related compounds and should be considered theoretical in the absence of specific data for this compound.

References

- 1. 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine | C7H13N3 | CID 672403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. jchr.org [jchr.org]

- 8. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

An In-depth Technical Guide on 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies related to the compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine. The focus is on its molecular weight and the experimental procedures for its determination, which are crucial for its characterization in research and development.

Compound Identification and Properties

This compound is a pyrazole derivative. Accurate knowledge of its molecular weight is fundamental for quantitative analysis, reaction stoichiometry, and formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃ | PubChem[1] |

| Molecular Weight | 139.20 g/mol | PubChem[1] |

| Exact Mass | 139.110947427 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1002651-67-3 | PubChem[1] |

Experimental Protocols for Molecular Weight Determination

The precise determination of the molecular weight of small molecules like this compound is critical for its identification and purity assessment. Mass spectrometry is a primary and highly accurate method for this purpose.[2][3]

Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the steps for determining the molecular weight of this compound using an ESI-MS instrument.

1. Objective: To accurately determine the molecular weight of the target compound.

2. Materials and Reagents:

-

This compound sample

-

HPLC-grade methanol or acetonitrile

-

Formic acid (for solvent acidification, optional)

-

Calibrant solution appropriate for the mass range

3. Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Liquid Chromatography (LC) system (optional, for sample introduction).

4. Sample Preparation:

-

Prepare a stock solution of the compound in the chosen solvent (e.g., 1 mg/mL in methanol).

-

From the stock solution, prepare a dilute sample solution (e.g., 1-10 µg/mL) using the same solvent.

-

If necessary, acidify the final solution with a small amount of formic acid (e.g., 0.1%) to promote protonation and enhance ionization.

5. Instrument Setup and Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibrant solution. This ensures high mass accuracy.

-

Set the ESI source parameters. Typical starting parameters for a small molecule in positive ion mode would be:

-

Ionization Mode: Positive

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas Pressure: Appropriate for the instrument

-

Drying Gas Flow and Temperature: Optimized to ensure desolvation without fragmentation.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

6. Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through an LC system.

-

Acquire the mass spectrum. The primary peak expected for this compound in positive mode would be the protonated molecule [M+H]⁺.

7. Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound, with a molecular weight of 139.20 g/mol , the [M+H]⁺ ion should appear at an m/z of approximately 140.12.

-

The high-resolution mass measurement will provide the exact mass of the ion, which can be used to confirm the elemental composition.[2]

-

Deconvolution software can be used for more complex spectra to determine the neutral mass.[3]

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the characterization of a novel small molecule and a generalized experimental workflow for molecular weight determination.

Caption: Logical workflow for the synthesis and characterization of a novel small molecule.

Caption: Generalized experimental workflow for mass spectrometry.

References

"1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the pyrazole derivative, 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole compound. The core structure features a five-membered aromatic pyrazole ring with an ethyl group at the 1-position and an N-methylmethanamine substituent at the 5-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃ | PubChem[1] |

| Molecular Weight | 139.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1002651-67-3 | PubChem[1] |

| Computed XLogP3-AA | -0.1 | PubChem[1] |

| Topological Polar Surface Area | 29.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Characterization

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, based on general synthetic strategies for pyrazole derivatives and N-alkylation of amines, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A potential synthetic route could involve a multi-step process, beginning with the formation of the pyrazole core, followed by the introduction and subsequent methylation of the aminomethyl group.

Caption: Proposed synthesis of this compound.

General Experimental Considerations

Synthesis of the Pyrazole Ring: The formation of the substituted pyrazole ring can typically be achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, in this case, ethylhydrazine.[3][4]

Introduction of the Methanamine Group: The N-methylmethanamine side chain could be introduced via reductive amination of a corresponding pyrazole-5-carbaldehyde with methylamine.

N-Methylation: If the primary amine (1-(1-ethyl-1H-pyrazol-5-yl)methanamine) is synthesized first, a subsequent N-methylation step would be required. General protocols for the N-methylation of primary amines often utilize reagents like dimethyl carbonate or methanol in the presence of a suitable catalyst.[5][6]

Characterization

The structural confirmation of the synthesized compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the precise arrangement of protons and carbons in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

While specific spectral data for the target compound is not available, data for related pyrazole derivatives can provide expected ranges for characteristic peaks.[2]

Biological and Pharmacological Potential

The specific biological activities of this compound have not been reported in the scientific literature. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects.[3][7]

Potential Therapeutic Areas

Based on the activities of other pyrazole derivatives, this compound could be investigated for a variety of pharmacological effects, including but not limited to:

-

Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are known for their anti-inflammatory and pain-relieving properties.[8]

-

Anticancer: Various pyrazole derivatives have been synthesized and evaluated for their potential as antitumor agents, showing activity against different cancer cell lines.[9][10]

-

Antimicrobial: The pyrazole nucleus is a component of compounds with antibacterial and antifungal activities.

-

Antidiabetic and Antioxidant: Some pyrazole derivatives have shown potential as antidiabetic and antioxidant agents in in-vitro studies.[11]

Experimental Workflow for Biological Screening

A general workflow for the initial biological screening of this compound is outlined below.

Caption: General workflow for in vitro biological screening.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[1]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a pyrazole derivative with potential for further investigation in the field of drug discovery. While specific experimental data on its physical properties and biological activities are currently limited, the known pharmacological importance of the pyrazole scaffold suggests that this compound and its analogs could be promising candidates for a variety of therapeutic applications. Further research is warranted to fully elucidate its chemical and biological profile. This guide provides a foundational understanding to support such future investigations.

References

- 1. 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine | C7H13N3 | CID 672403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine () for sale [vulcanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 8. ejbps.com [ejbps.com]

- 9. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Solubility Determination of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physicochemical properties of the compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine , with a primary focus on its solubility. Due to the limited availability of public data for this specific molecule, this document provides a summary of its computed properties, general characteristics of related pyrazole derivatives, and detailed experimental protocols for determining aqueous solubility.

Compound Identity and Physicochemical Properties

This compound is a pyrazole derivative with the molecular formula C7H13N3.[1] Publicly available experimental data on its physicochemical properties, including solubility, is scarce. However, computed properties provide initial insights into its expected behavior.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H13N3 | PubChem[1] |

| Molecular Weight | 139.20 g/mol | PubChem[1] |

| XLogP3 | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

The negative XLogP3 value suggests that the compound is likely to be hydrophilic and may exhibit some degree of aqueous solubility. However, experimental validation is crucial. The pyrazole ring itself can act as a bioisostere for other aromatic rings to improve physicochemical properties like solubility.[2]

Solubility of Pyrazole Derivatives

The solubility of pyrazole derivatives can be variable and is often a critical parameter in drug discovery, affecting bioavailability and the reliability of in vitro assays.[3][4] For many pyrazole compounds, poor solubility can be a significant challenge.[3] The solubility of pyrazoles is influenced by factors such as their molecular structure, the nature of substituents on the ring, and the surrounding solution conditions like pH and temperature.[5][6][7]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are necessary. The two primary types of solubility assays are kinetic and thermodynamic.[7][8]

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's solubility from a DMSO stock solution.[8][9] This method is amenable to high-throughput screening.[7][10]

Protocol: Nephelometric Kinetic Solubility Assay

-

Preparation of Stock Solution: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).[10][11]

-

Serial Dilution: The DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate and serially diluted.[7][10]

-

Incubation: The plate is incubated at a controlled temperature, for instance, for two hours.[9][10]

-

Precipitation Detection: The formation of precipitate is detected by measuring light scattering using a nephelometer.[9][10]

-

Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases, indicating precipitation.

References

- 1. 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine | C7H13N3 | CID 672403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. enamine.net [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Technical Guide to the Spectral Analysis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in public databases, this document presents predicted spectral characteristics and established experimental protocols for its analysis. The information herein serves as a foundational resource for researchers involved in the synthesis, characterization, and application of pyrazole derivatives.

Molecular Structure and Properties

This compound is a substituted pyrazole with the molecular formula C₇H₁₃N₃ and a molecular weight of 139.20 g/mol .[1] Its structure features a 1-ethyl-1H-pyrazole ring linked to an N-methylmethanamine side chain at the 5-position.

Spectral Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are based on the analysis of similar pyrazole derivatives and general principles of spectroscopy.[2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.4 | d | 1H | H-4 (pyrazole) |

| ~ 6.1 | d | 1H | H-3 (pyrazole) |

| ~ 4.1 | q | 2H | -CH₂- (ethyl) |

| ~ 3.7 | s | 2H | -CH₂- (methanamine) |

| ~ 2.4 | s | 3H | -CH₃ (methylamine) |

| ~ 1.4 | t | 3H | -CH₃ (ethyl) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 139 | C-5 (pyrazole) |

| ~ 128 | C-4 (pyrazole) |

| ~ 105 | C-3 (pyrazole) |

| ~ 48 | -CH₂- (methanamine) |

| ~ 45 | -CH₂- (ethyl) |

| ~ 36 | -CH₃ (methylamine) |

| ~ 15 | -CH₃ (ethyl) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium | N-H stretch (secondary amine) |

| 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| ~ 1550 | Medium | C=N stretch (pyrazole ring) |

| ~ 1480 | Medium | C=C stretch (pyrazole ring) |

| 1260 - 1020 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 139 | [M]⁺ (Molecular Ion) |

| 124 | [M - CH₃]⁺ |

| 110 | [M - C₂H₅]⁺ |

| 44 | [CH₃NHCH₂]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for small organic molecules and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8] The solution should be clear and free of particulate matter.

-

Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[8]

-

Acquire a ¹H NMR spectrum. A standard pulse sequence is typically used with a sufficient number of scans to achieve a good signal-to-noise ratio.[9]

-

Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.[10]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[11]

Procedure:

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and water vapor.[12]

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.[12]

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[13]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule by comparing the spectrum to correlation charts.[14]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing electron ionization (EI) or electrospray ionization (ESI).[15][16]

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile compounds, this can be via direct infusion or coupled with a gas chromatograph.[16]

-

Ionization: The sample is ionized. In EI-MS, a high-energy electron beam is used to generate a molecular ion and fragment ions.[16]

-

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[17]

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.[18]

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

Caption: Workflow for synthesis and spectral characterization.

References

- 1. 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine | C7H13N3 | CID 672403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. jocpr.com [jocpr.com]

- 6. connectjournals.com [connectjournals.com]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. mse.washington.edu [mse.washington.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. fiveable.me [fiveable.me]

- 18. youtube.com [youtube.com]

Potential Research Applications of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine is a small molecule belonging to the diverse and pharmacologically significant pyrazole class of heterocyclic compounds. While specific research on this particular molecule is limited, its structural motifs suggest a range of potential applications in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the potential research applications of this compound, drawing inferences from the well-established biological activities of the broader pyrazole family. This document outlines potential therapeutic areas, suggests hypothetical mechanisms of action, and provides exemplary experimental protocols to guide future research endeavors.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This core structure is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The versatility of the pyrazole ring allows for extensive functionalization, leading to a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The specific substitutions on the pyrazole core, such as the ethyl group at the N1 position and the N-methylmethanamine group at the C5 position in the title compound, are expected to modulate its pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Synthesis

Based on its structure, this compound is a relatively small and polar molecule. A summary of its computed physicochemical properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃ | PubChem |

| Molecular Weight | 139.20 g/mol | [3] |

| XLogP3-AA | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

The synthesis of this compound can be conceptually approached through established methods for pyrazole synthesis. A plausible synthetic route is outlined below.

Hypothetical Synthesis Workflow

Caption: A potential synthetic route for the target compound.

Potential Research Applications and Therapeutic Areas

Given the known biological activities of pyrazole derivatives, this compound could be investigated for a variety of therapeutic applications.

Anti-inflammatory and Analgesic Activity

Many pyrazole-containing compounds exhibit significant anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.

-

Hypothetical Mechanism: The compound could act as a selective or non-selective COX inhibitor, reducing the production of prostaglandins involved in inflammation and pain signaling.

-

Suggested Research:

-

In vitro COX-1 and COX-2 inhibition assays.

-

In vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents.

-

In vivo models of pain, such as the hot plate or tail-flick test.

-

Anticancer Activity

Pyrazole derivatives have been explored as anticancer agents, targeting various pathways involved in tumor growth and proliferation.

-

Hypothetical Mechanism: The compound could potentially inhibit protein kinases, disrupt cell cycle progression, or induce apoptosis in cancer cells. For instance, some pyrazole derivatives are known to inhibit cyclin-dependent kinases (CDKs).

-

Suggested Research:

-

Screening against a panel of cancer cell lines to determine cytotoxic or cytostatic effects.

-

Cell cycle analysis using flow cytometry.

-

Apoptosis assays, such as TUNEL or caspase activation assays.

-

Kinase inhibition profiling.

-

Antimicrobial Activity

The pyrazole scaffold is present in some antimicrobial agents.

-

Hypothetical Mechanism: The compound might interfere with microbial metabolic pathways, disrupt cell wall synthesis, or inhibit essential enzymes in bacteria or fungi.

-

Suggested Research:

-

Determination of Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Time-kill curve studies to assess bactericidal or bacteriostatic activity.

-

Neurological and Psychiatric Disorders

Some pyrazole derivatives have shown activity as cannabinoid receptor antagonists.[4]

-

Hypothetical Mechanism: The compound could potentially modulate neurotransmitter systems in the central nervous system. Its structural similarity to some known psychoactive compounds warrants investigation into its effects on neuronal signaling.

-

Suggested Research:

-

Receptor binding assays for CNS targets (e.g., cannabinoid, dopamine, serotonin receptors).

-

Behavioral models in animals to assess potential anxiolytic, antidepressant, or antipsychotic effects.

-

Exemplary Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology:

-

Utilize a commercial COX inhibitor screening assay kit.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.

-

Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib, indomethacin) to the wells.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

Measure the production of Prostaglandin F2α using a colorimetric or fluorescent method as per the kit instructions.

-

Calculate the IC₅₀ value for each enzyme.

Cancer Cell Line Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cells.

Methodology:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not yet elucidated, we can visualize a general workflow for its initial screening and a hypothetical mechanism of action based on the known activities of pyrazole derivatives.

Drug Discovery and Screening Workflow

Caption: A generalized workflow for the initial screening of the compound.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: A potential mechanism of anti-inflammatory action.

Conclusion and Future Directions

This compound represents an unexplored molecule with potential for a wide range of biological activities, based on the established pharmacology of the pyrazole scaffold. Future research should focus on the systematic evaluation of this compound in various in vitro and in vivo models to elucidate its specific biological functions and therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial in optimizing its activity and selectivity for specific biological targets. The experimental protocols and hypothetical frameworks presented in this guide offer a starting point for the scientific community to unlock the potential of this and similar pyrazole derivatives.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine | C7H13N3 | CID 672403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action Hypothesis for 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel pyrazole compound, 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine. Based on an extensive review of structurally related pyrazole derivatives, we postulate that this compound primarily functions as a kinase inhibitor, with potential secondary activity as an anti-inflammatory agent through cyclooxygenase (COX) enzyme inhibition. This document provides a comprehensive overview of the proposed signaling pathways, detailed hypothetical experimental protocols to validate these hypotheses, and a summary of anticipated quantitative data. The pyrazole scaffold is a well-established pharmacophore in numerous approved therapeutics, exhibiting a wide array of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this and related small molecules.

Introduction

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which serves as a privileged scaffold in medicinal chemistry[1][3]. The versatility of the pyrazole ring allows for diverse substitutions, leading to a broad spectrum of pharmacological activities[2][4]. Numerous pyrazole-containing drugs are currently on the market, targeting a range of diseases from cancer to inflammatory disorders[1][5].

The subject of this guide, this compound, is a novel small molecule with a pyrazole core. While direct experimental data on its biological activity is not yet publicly available, its structural features suggest potential interactions with key biological targets. This document outlines a primary and a secondary hypothesis for its mechanism of action based on the established pharmacology of analogous compounds.

Primary Hypothesis: Inhibition of one or more protein kinases involved in oncogenic signaling pathways.

Secondary Hypothesis: Inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

Hypothesized Mechanism of Action

Primary Hypothesis: Kinase Inhibition

Many pyrazole derivatives have been identified as potent kinase inhibitors[1]. For instance, compounds targeting EGFR and HER-2 tyrosine kinases have shown significant anti-cancer activity[5]. We hypothesize that this compound acts as an ATP-competitive inhibitor of a specific protein kinase, such as a receptor tyrosine kinase (RTK) or a downstream signaling kinase (e.g., MEK or ERK).

By binding to the ATP-binding pocket of the kinase, the compound would block the phosphorylation of substrate proteins, thereby interrupting the signal transduction cascade that promotes cell proliferation and survival.

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Secondary Hypothesis: COX Inhibition

Several pyrazole-containing compounds are known to exhibit anti-inflammatory properties through the inhibition of COX enzymes[5][6]. We propose that this compound may also inhibit COX-1 and/or COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Caption: Hypothesized inhibition of the Cyclooxygenase (COX) pathway.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data based on the expected potency of a novel pyrazole derivative. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) | Assay Type |

| MEK1 | 50 | In vitro biochemical |

| ERK2 | 120 | In vitro biochemical |

| EGFR | > 10,000 | In vitro biochemical |

| HER-2 | > 10,000 | In vitro biochemical |

Table 2: Hypothetical COX Enzyme Inhibition Profile

| Enzyme | IC₅₀ (µM) | Assay Type |

| COX-1 | 25 | Cell-based |

| COX-2 | 5 | Cell-based |

Experimental Protocols

To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are proposed.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Reagents: Recombinant human kinases, corresponding peptide substrates, ATP, and the test compound.

-

Assay Principle: A luminescence-based kinase assay (e.g., Kinase-Glo®) will be used to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, while inhibition of the kinase results in a higher luminescence signal.

-

Procedure:

-

The test compound is serially diluted in DMSO and added to a 384-well plate.

-

The kinase and its specific peptide substrate are added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The Kinase-Glo® reagent is added to stop the reaction and generate a luminescent signal.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: Workflow for the in vitro kinase inhibition assay.

COX Inhibition Assays

Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 activity in a cell-based model.

Methodology:

-

Cell Line: Human whole blood for COX-1 activity and LPS-stimulated human whole blood for COX-2 activity.

-

Assay Principle: The assay measures the production of prostaglandin E₂ (PGE₂) via an enzyme-linked immunosorbent assay (ELISA).

-

Procedure:

-

Whole blood is incubated with the test compound at various concentrations.

-

For COX-1, coagulation is allowed to proceed to induce enzyme activity.

-

For COX-2, lipopolysaccharide (LPS) is added to induce COX-2 expression and activity.

-

The reaction is stopped, and plasma is collected.

-

The concentration of PGE₂ in the plasma is quantified using a competitive ELISA kit.

-

-

Data Analysis: IC₅₀ values are determined from the dose-response curve of PGE₂ inhibition.

Conclusion

The pyrazole derivative this compound represents a promising lead compound for further investigation. The hypotheses presented in this guide, centered on kinase and COX inhibition, are grounded in the extensive literature on the biological activities of pyrazole-containing molecules[1][4][5][6]. The proposed experimental protocols provide a clear path forward for elucidating the precise mechanism of action and therapeutic potential of this compound. Future studies should also focus on its pharmacokinetic and pharmacodynamic properties to fully characterize its drug-like potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to "1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine" in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine is a novel chemical entity with limited publicly available data. This guide is constructed based on the well-established medicinal chemistry of the pyrazole scaffold and its derivatives. The experimental protocols, biological activities, and mechanisms of action described herein are representative of this class of compounds and should be considered as a predictive framework for the target molecule.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its unique electronic properties and synthetic tractability have made it a cornerstone in the design of novel therapeutic agents. This guide focuses on the specific derivative, this compound, providing a comprehensive overview of its potential medicinal chemistry landscape.

Substituted pyrazoles are known to exhibit a diverse array of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The 5-aminopyrazole moiety, in particular, is a key building block for many bioactive molecules.[3] This document will explore the potential synthesis, physicochemical properties, and biological evaluation of this compound, drawing parallels from closely related and well-studied analogs.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the target molecule is not available, we can predict some of its key properties.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₇H₁₃N₃ | PubChem |

| Molecular Weight | 139.20 g/mol | PubChem |

| CAS Number | 1002651-67-3 | PubChem |

| Appearance | Likely a colorless to pale yellow oil or solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Aqueous solubility may be limited. | Inferred |

| LogP | Prediction suggests a relatively low lipophilicity. | Inferred |

Synthesis and Characterization

The synthesis of this compound can be approached through several established routes for pyrazole and aminomethylpyrazole derivatives. A plausible synthetic pathway is outlined below.

Proposed Synthetic Route

The synthesis would likely begin with the construction of the 1-ethyl-1H-pyrazole core, followed by functionalization at the 5-position to introduce the N-methylmethanamine side chain.

dot

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a general representation for the synthesis of 5-(aminomethyl)pyrazoles and would require optimization for the specific target molecule.

Step 1: Synthesis of 1-Ethyl-5-amino-1H-pyrazole

-

To a solution of ethylhydrazine (1.0 eq) in ethanol, add a suitable β-ketonitrile (1.0 eq), such as 3-oxobutanenitrile.

-

Add a catalytic amount of a base, for instance, triethylamine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-ethyl-5-amino-1H-pyrazole.

Step 2: Reductive Amination to Yield this compound

-

Dissolve 1-ethyl-5-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol.

-

Add an aqueous solution of formaldehyde (1.1 eq) and methylamine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final compound by column chromatography or distillation.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

Potential Biological Activities and Therapeutic Targets

The pyrazole scaffold is associated with a broad spectrum of biological activities. Based on the activities of structurally similar compounds, this compound could be investigated for the following potential applications:

-

Anti-inflammatory Activity: Many pyrazole derivatives are known to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.[4]

-

Anticancer Activity: The pyrazole nucleus is a common feature in many kinase inhibitors and other anticancer agents.[1] These compounds can interfere with cell signaling pathways crucial for cancer cell proliferation and survival.

-

Antimicrobial Activity: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.

-

Neuroprotective Effects: Some pyrazoles have been investigated for their potential in treating neurodegenerative diseases.

A common mechanism of action for bioactive pyrazoles is the inhibition of protein kinases. The ATP-binding pocket of many kinases can be effectively targeted by the planar, aromatic pyrazole ring system.

dot

Caption: Potential mechanism of action via kinase pathway inhibition.

In Vitro and In Vivo Evaluation: Exemplary Protocols

To assess the therapeutic potential of this compound, a series of in vitro and in vivo assays would be necessary. The following are representative experimental protocols.

In Vitro Assays

5.1.1. Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

5.1.2. Kinase Inhibition Assay

-

Objective: To assess the inhibitory activity of the compound against specific protein kinases.

-

Methodology:

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the test compound.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence and calculate the IC₅₀ value.

-

dot

Caption: A typical drug discovery workflow for a novel compound.

In Vivo Assays

5.2.1. Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

-

Objective: To evaluate the in vivo anti-inflammatory activity.

-

Methodology:

-

Administer the test compound or vehicle to groups of rats or mice.

-

After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Conclusion and Future Directions

While specific data for this compound remains to be published, the rich medicinal chemistry of the pyrazole scaffold provides a strong foundation for its potential as a bioactive molecule. The synthetic routes are well-established, and a clear path for its biological evaluation can be delineated based on the known activities of its analogs.